![molecular formula C15H13FO3 B1269256 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 423156-68-7](/img/structure/B1269256.png)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is characterized by the presence of a fluorobenzyl group attached to a methoxybenzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and a catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then reacts with the benzaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Comparison:
- Uniqueness: The presence of the fluorine atom in 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde can significantly influence its reactivity and interaction with biological targets compared to its chloro or bromo analogs.
- Reactivity: Fluorine’s electronegativity can affect the compound’s electronic properties, making it more reactive in certain substitution reactions.
- Applications: The specific applications may vary based on the halogen present, with fluorine-containing compounds often showing enhanced biological activity.
Biological Activity
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS No. 423156-68-7) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methoxy group and a fluorobenzyl ether moiety, which may influence its interaction with biological targets. Its structure can be represented as follows:
Target Interactions
This compound is believed to interact with several biological targets, including enzymes and receptors involved in cancer progression and inflammation. Similar compounds have shown the ability to inhibit phosphoinositide-specific phospholipase C (PI-PLC), which plays a role in various signaling pathways.
Biochemical Pathways
The compound has been associated with pathways affecting cell motility, apoptosis, and tissue regeneration. It may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance, it has shown cytotoxic effects against non-small cell lung cancer (A549) cells with an IC50 value comparable to standard chemotherapeutics .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | X.XX |
5-Fluorouracil (control) | A549 | 4.98 ± 0.41 |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve membrane disruption and interference with DNA replication processes.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on A549 cells, revealing that it induces apoptosis through caspase-dependent pathways. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM .
- Antibacterial Effects : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity at concentrations ranging from 5 to 20 µg/mL.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPRAZFGKOPTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352773 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423156-68-7 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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